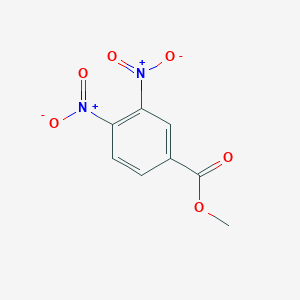

Methyl 3,4-dinitrobenzoate

Description

Contextualization within Dinitrobenzoate Ester Chemistry

Dinitrobenzoate esters are a class of organic compounds characterized by a benzene (B151609) ring containing two nitro groups and an ester functional group. The position of the nitro groups on the aromatic ring significantly influences the chemical and physical properties of these esters. For instance, methyl 3,5-dinitrobenzoate (B1224709) is a well-studied isomer used in various synthetic and analytical applications. The electron-withdrawing nature of the two nitro groups in dinitrobenzoate esters makes the aromatic ring electron-deficient, which is a key feature of their chemistry.

Methyl 3,4-dinitrobenzoate, with its adjacent nitro groups, presents a different electronic and steric environment compared to its 3,5-dinitro counterpart. This structural nuance can affect its reactivity, crystal packing, and interactions with other molecules. The study of dinitrobenzoate esters has historically been important for the characterization of alcohols, where the formation of crystalline dinitrobenzoate derivatives with sharp melting points aids in their identification. acs.org

Table 1: Comparison of Methyl Dinitrobenzoate Isomers

| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |

| This compound | 22907-68-2 nih.gov | C8H6N2O6 nih.gov | 226.14 nih.gov | 88 - 90 sigmaaldrich.com |

| Methyl 3,5-Dinitrobenzoate | 2702-58-1 | C8H6N2O6 | 226.14 | 107 - 109 |

| Methyl 2,3-Dinitrobenzoate | --- | C8H6N2O6 | --- | --- |

Data sourced from PubChem and other chemical suppliers.

Research Significance and Current Perspectives on Nitroaromatic Esters

Nitroaromatic compounds, including nitroaromatic esters, are a significant class of industrial chemicals used in the synthesis of dyes, polymers, pesticides, and explosives. nih.gov However, their widespread use has led to environmental concerns due to their toxicity and resistance to biodegradation. nih.govoup.com The strong electron-withdrawing nature of the nitro group makes these compounds resistant to oxidative degradation. nih.gov

From a research perspective, the functional diversity and reactivity of nitroaromatic esters make them valuable tools in organic synthesis. The nitro groups can be reduced to form amino groups, which are precursors to a wide range of other functionalities. This reactivity is central to the synthesis of various complex molecules.

Current research on nitroaromatic esters is multifaceted. One significant area of investigation is their potential biological activity. For example, certain dinitrobenzoate derivatives have shown promising antifungal activity. researchgate.net The mechanism of action is thought to involve the disruption of fungal cell membranes and interaction with key enzymes. researchgate.net Furthermore, the unique electronic properties of nitroaromatic compounds are being explored in the development of novel materials, including polymers and sensors for detecting explosives. researchgate.net

Identification of Key Research Areas and Unexplored Chemical Space for this compound

While some dinitrobenzoate esters have been extensively studied, this compound represents a relatively less explored area of chemical space. nih.gov The exploration of such "unexplored chemical space" is a key strategy in modern drug discovery and materials science, as it can lead to the identification of compounds with novel properties. nih.govenamine.net

Key Research Areas:

Synthetic Applications: The unique substitution pattern of this compound could be exploited for the regioselective synthesis of novel compounds. The differential reactivity of the two nitro groups could be a key aspect to investigate. For instance, selective reduction of one nitro group could lead to valuable intermediates like methyl 3-amino-4-nitrobenzoate or methyl 4-amino-3-nitrobenzoate, which are not readily accessible.

Biological Activity: Given the observed biological activities of other nitroaromatic esters, a thorough investigation into the antimicrobial, anticancer, or other therapeutic potential of this compound and its derivatives is warranted. Its specific isomeric structure may lead to different biological targets or activity profiles compared to its more studied relatives.

Materials Science: The electronic and structural properties of this compound could make it a candidate for incorporation into new materials. Its potential use in the development of energetic materials, liquid crystals, or as a component in polymers with specific optical or electronic properties are areas ripe for exploration.

Mechanistic Studies: Detailed mechanistic studies on the reactions of this compound can provide fundamental insights into the reactivity of polysubstituted aromatic systems. Understanding how the adjacent nitro groups influence reaction pathways and rates is of fundamental interest in physical organic chemistry.

Unexplored Chemical Space:

The derivatization of this compound opens up a vast and largely unexplored chemical space. Key areas for exploration include:

Nucleophilic Aromatic Substitution: The electron-deficient ring is activated towards nucleophilic aromatic substitution. Studying the reactions with various nucleophiles could lead to a diverse library of new compounds with potentially interesting properties.

Reduction Products: The selective and full reduction of the nitro groups can produce a range of di- and mono-amino compounds. These can serve as building blocks for more complex heterocyclic structures or polymers. fluorochem.co.uk

Ester Modification: The methyl ester group can be hydrolyzed to the corresponding carboxylic acid or transesterified to produce other esters, further expanding the range of accessible derivatives.

Structure

3D Structure

Properties

IUPAC Name |

methyl 3,4-dinitrobenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N2O6/c1-16-8(11)5-2-3-6(9(12)13)7(4-5)10(14)15/h2-4H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPAONOUHSWKDJD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=C(C=C1)[N+](=O)[O-])[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N2O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22907-68-2 | |

| Record name | methyl 3,4-dinitrobenzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Functionalization Strategies for Methyl 3,4 Dinitrobenzoate and Analogs

Strategies for Aromatic Nitration in Benzoate (B1203000) Systems

The introduction of nitro groups onto a benzoate framework is a cornerstone of synthesizing compounds like methyl 3,4-dinitrobenzoate. This process relies on a deep understanding of electrophilic aromatic substitution, regioselectivity, and the continuous development of more efficient and selective nitrating agents.

Regioselective Nitration Pathways and Directing Effects

The precise placement of nitro groups on the aromatic ring of benzoate esters is governed by the principles of electrophilic aromatic substitution, where the existing ester group plays a crucial role in directing the incoming electrophile.

The nitration of benzoate esters is a classic example of an electrophilic aromatic substitution (EAS) reaction. grabmyessay.comscribd.comproprep.com The reaction mechanism typically involves three key stages: the generation of a potent electrophile, the nucleophilic attack by the aromatic ring, and the restoration of aromaticity. masterorganicchemistry.comsavemyexams.com

In the most common approach, a mixture of concentrated nitric acid and sulfuric acid, known as "mixed acid," is employed. scribd.comproprep.comwikipedia.org Sulfuric acid acts as a catalyst, protonating nitric acid to facilitate the formation of the highly electrophilic nitronium ion (NO₂⁺). grabmyessay.comscribd.comaiinmr.com This nitronium ion is the active species that attacks the electron-rich benzene (B151609) ring. scribd.commasterorganicchemistry.com

The aromatic π electrons of the benzoate ester attack the nitronium ion, leading to the formation of a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. grabmyessay.comscribd.com This step is typically the rate-determining step of the reaction. grabmyessay.com Finally, a weak base, such as water or the bisulfate ion (HSO₄⁻), removes a proton from the carbon atom bearing the nitro group, which restores the aromaticity of the ring and yields the nitrobenzoate product. masterorganicchemistry.com

The carboxylic ester group (-COOR) is an electron-withdrawing group and, consequently, a deactivating group for electrophilic aromatic substitution. rsc.orgnumberanalytics.commsu.edu This deactivation means that harsher reaction conditions, such as higher temperatures or more potent nitrating agents, may be necessary compared to the nitration of more activated benzene rings like toluene (B28343) or phenol. numberanalytics.com

Crucially, the ester group is a meta-director. scribd.comnumberanalytics.comlibretexts.org This directing effect is a result of the electron-withdrawing nature of the carbonyl group, which destabilizes the arenium ion intermediates that would be formed during ortho and para attack. scribd.com The positive charges in the resonance structures of the ortho and para intermediates would be adjacent to the partially positive carbon of the ester group, which is energetically unfavorable. scribd.com In contrast, the meta attack keeps the positive charge of the intermediate further away from the deactivating ester group, making it the most favored pathway.

Therefore, the nitration of methyl benzoate predominantly yields methyl 3-nitrobenzoate. grabmyessay.comrsc.org The reaction is highly regioselective for the meta position. rsc.org

While the classic mixed acid system is widely used, research has focused on developing more advanced and milder nitrating reagents to improve selectivity and reduce the harshness of reaction conditions. numberanalytics.comnumberanalytics.com These modern reagents offer several advantages, including improved regioselectivity, milder reaction conditions, and reduced waste generation. numberanalytics.com

Some of these advanced reagents include:

Nitronium salts: Salts like nitronium tetrafluoroborate (B81430) (NO₂BF₄) and nitronium hexafluorophosphate (B91526) (NO₂PF₆) are highly electrophilic and can nitrate (B79036) aromatic compounds under milder conditions. numberanalytics.comnumberanalytics.comnumberanalytics.com They are particularly effective for deactivated substrates. acs.org

Nitric acid esters: Reagents such as acetyl nitrate and benzoyl nitrate are more selective and can be used under neutral or basic conditions. numberanalytics.com

Nitrogen dioxide (NO₂): This is a versatile nitrating agent that can be used in various reaction conditions. numberanalytics.com

Other novel methods: Techniques like electrochemical nitration, photochemical nitration, and biocatalytic nitration are also being explored. numberanalytics.com The use of solid acid catalysts like zeolites is another area of development, often leading to high para-selectivity. acs.org A versatile N-nitropyrazole reagent has been developed for the mild and scalable nitration of a broad range of arenes. nih.gov

| Reagent Class | Examples | Key Advantages |

|---|---|---|

| Mixed Acids | HNO₃/H₂SO₄ | Cost-effective, widely used for industrial applications. acs.org |

| Nitronium Salts | NO₂BF₄, NO₂PF₆ | High electrophilicity, mild reaction conditions, good for deactivated substrates. numberanalytics.comnumberanalytics.comacs.org |

| Nitric Acid Esters | Acetyl nitrate, Benzoyl nitrate | Increased selectivity, can be used in neutral or basic conditions. numberanalytics.com |

| Nitrogen Dioxide | NO₂ | Versatile, applicable in various reaction conditions. numberanalytics.com |

| N-Nitropyrazoles | N-nitro-N-((triisopropylsilyl)oxy)pyrazole | Mild, scalable, controllable for mono- or dinitration. nih.gov |

| Solid Acid Catalysts | Zeolites | Increased safety, potential for high para-selectivity. acs.org |

Influence of Carboxylic Ester Substituents on Nitration Regioselectivity

Synthesis of this compound from Mononitrated or Unnitrated Precursors

The synthesis of this compound typically involves a sequential nitration strategy. Starting from an unnitrated precursor like methyl benzoate, the first nitration step, as previously discussed, will predominantly yield methyl 3-nitrobenzoate due to the meta-directing effect of the ester group. grabmyessay.comrsc.org

To introduce a second nitro group at the 4-position, a second nitration reaction is performed on the methyl 3-nitrobenzoate intermediate. In this case, the directing effects of both the ester group (a meta-director) and the existing nitro group (also a meta-director) must be considered. The ester group at position 1 directs incoming electrophiles to position 5, while the nitro group at position 3 directs to position 5. However, to obtain the 3,4-dinitro product, the second nitration must occur at the 4-position. This requires overcoming the inherent directing effects, often necessitating more forcing reaction conditions.

Alternatively, starting with methyl 4-nitrobenzoate, the introduction of a second nitro group would be directed to the 3-position by both the ester and the nitro group, making the synthesis of this compound from this precursor more straightforward in terms of regiochemistry.

The synthesis of dinitro compounds generally requires more vigorous conditions than mononitration. vpscience.org For instance, the dinitration of benzene to form m-dinitrobenzene requires a more concentrated nitrating acid and higher temperatures for the second nitration step. vpscience.org This principle applies to the synthesis of this compound as well.

Sequential Functionalization of Nitrobenzoate Intermediates

Nitrobenzoate intermediates, such as methyl 3-nitrobenzoate and methyl 4-nitrobenzoate, are valuable platforms for further synthetic transformations. The nitro group itself can be a versatile functional handle. For example, the nitro group can be reduced to an amino group, which then opens up a wide array of subsequent reactions, such as diazotization followed by Sandmeyer reactions to introduce various other substituents. rsc.org

The presence of multiple functional groups with different reactivities, such as in methyl 2-hydroxy-3-nitrobenzoate, allows for orthogonal reactivity. atomfair.com This means that one functional group can be reacted selectively while the other remains intact, enabling complex and controlled multi-step syntheses. atomfair.com

Esterification Techniques for Dinitrobenzoic Acids

The synthesis of this compound and its analogs, such as the widely used 3,5-dinitrobenzoate (B1224709) esters, is primarily achieved through the esterification of the corresponding dinitrobenzoic acids. These methods can be broadly categorized into classical approaches and more contemporary green chemistry methodologies.

Classical Esterification Approaches

The traditional and most common method for preparing dinitrobenzoate esters involves a two-step process. hansshodhsudha.com First, the dinitrobenzoic acid is converted to its more reactive acid chloride derivative. This is typically accomplished by reacting the acid with reagents like thionyl chloride (SOCl₂), phosphorus pentachloride (PCl₅), or oxalyl chloride. hansshodhsudha.comwikipedia.org For instance, 3,5-dinitrobenzoic acid is treated with phosphorus pentachloride to yield 3,5-dinitrobenzoyl chloride. hansshodhsudha.com Similarly, 3,4-dinitrobenzoic acid can be reacted with thionyl chloride, often under reflux conditions in a dry solvent like toluene, to produce 3,4-dinitrobenzoyl chloride. rsc.org

The resulting dinitrobenzoyl chloride is then reacted with the desired alcohol to form the corresponding ester. hansshodhsudha.com This second step is an acylation reaction where the alcohol acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acid chloride. The reaction is often carried out in the presence of a base, such as pyridine (B92270), to neutralize the hydrochloric acid (HCl) byproduct. wikipedia.orgtandfonline.com

Another classical approach is the direct esterification of the dinitrobenzoic acid with an alcohol under acidic conditions, a reaction often referred to as Fischer-Speier esterification. jocpr.comtcichemicals.com This method involves heating the carboxylic acid and an excess of the alcohol with a strong acid catalyst, typically concentrated sulfuric acid. rsc.orgtcichemicals.com While direct, this reaction is an equilibrium process, and measures such as using an excess of one reactant or removing the water formed are necessary to drive the reaction towards the ester product. tcichemicals.com However, for substrates that are sensitive to heat, this method may not be suitable. tcichemicals.com

More specialized classical methods have also been developed. For example, the use of coupling reagents like dicyclohexylcarbodiimide (B1669883) (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP) facilitates the direct esterification of dinitrobenzoic acids with alcohols under milder conditions. jocpr.comjocpr.com The DCC activates the carboxylic acid, making it more susceptible to nucleophilic attack by the alcohol. jocpr.com

| Reagent | Conditions | Byproducts | Reference |

| Thionyl chloride (SOCl₂) | Reflux in dry toluene | SO₂, HCl | rsc.org |

| Phosphorus pentachloride (PCl₅) | Stirring, sometimes in a dry boiling tube | POCl₃, HCl | hansshodhsudha.com |

| Sulfuric acid (H₂SO₄) | Reflux with alcohol | Water | rsc.org |

| Dicyclohexylcarbodiimide (DCC) / DMAP | 0-20 °C in a solvent like DMF | Dicyclohexylurea (DCU) | jocpr.com |

Green Chemistry Methodologies for Ester Synthesis

In recent years, there has been a significant shift towards developing more environmentally benign methods for chemical synthesis, and the preparation of dinitrobenzoate esters is no exception. These "green" approaches aim to reduce or eliminate the use of hazardous reagents and solvents, minimize waste, and improve energy efficiency.

One prominent green methodology is the use of microwave-assisted synthesis. This technique can dramatically reduce reaction times and often leads to higher yields compared to conventional heating. For the synthesis of 3,5-dinitrobenzoates, a microwave-assisted direct esterification of 3,5-dinitrobenzoic acid with various alcohols has been reported. hansshodhsudha.comresearchgate.net This method uses a few drops of concentrated sulfuric acid as a catalyst and can be completed in as little as three to five minutes. hansshodhsudha.comsciepub.com Another variation employs an ionic liquid, such as 1-butyl-3-methylimidazolium hydrogen sulfate (B86663) ([bmim]HSO₄), as a recyclable catalyst and reaction medium under microwave irradiation, further enhancing the green credentials of the process. sciepub.com

The use of solid acid catalysts is another green alternative to corrosive mineral acids like sulfuric acid. These catalysts can be easily separated from the reaction mixture and potentially reused, simplifying product purification and reducing waste.

Furthermore, novel coupling reagents are being developed to facilitate esterification under mild and efficient conditions. For instance, 5-nitro-4,6-dithiocyanatopyrimidine (NDTP) has been reported as a rapid and mild coupling reagent for esterification, effective in both alcoholic and non-alcoholic solvents, with reaction times as short as one minute. nih.gov Another example is the use of 2-methyl-6-nitrobenzoic anhydride (B1165640), which promotes esterification at room temperature in the presence of triethylamine (B128534) and a catalytic amount of 4-dimethylaminopyridine. tcichemicals.com

| Method | Catalyst/Reagent | Conditions | Advantages | Reference |

| Microwave-assisted | Concentrated H₂SO₄ | 3-5 minutes of microwave irradiation | Rapid, energy-efficient | hansshodhsudha.comresearchgate.net |

| Microwave-assisted with Ionic Liquid | (bmim)HSO₄ | Microwave irradiation at 70°C for 3 minutes | Recyclable catalyst, solventless potential | sciepub.com |

| Novel Coupling Reagent | 5-nitro-4,6-dithiocyanatopyrimidine (NDTP) | 1 minute at room temperature | Rapid, mild conditions | nih.gov |

| Benzoic Anhydride Reagent | 2-methyl-6-nitrobenzoic anhydride / Et₃N / DMAP | Room temperature | High yields, mild conditions | tcichemicals.com |

Derivatization Strategies Utilizing Dinitrobenzoate Esters in Organic Synthesis

Dinitrobenzoate esters, particularly 3,5-dinitrobenzoates, serve as important derivatives in qualitative organic analysis for the identification and characterization of alcohols. hansshodhsudha.comoptica.orgmissouri.edu

Utility as Diagnostic Derivatives for Hydroxyl Functional Groups

The reaction of an unknown alcohol with 3,5-dinitrobenzoyl chloride produces a solid ester derivative, the 3,5-dinitrobenzoate. wikipedia.orgmissouri.edu These derivatives are typically crystalline solids with sharp, well-defined melting points. hansshodhsudha.commissouri.edu By comparing the melting point of the prepared derivative with known values from literature, the identity of the original alcohol can often be determined. missouri.edu This technique is particularly useful for distinguishing between alcohols that are liquids at room temperature.

The process generally involves reacting the alcohol with 3,5-dinitrobenzoyl chloride, often in the presence of pyridine to neutralize the HCl formed. tandfonline.commnstate.edu The resulting crude ester is then purified by recrystallization to obtain a pure solid for melting point analysis. mnstate.edu

In addition to melting point analysis, the 3,5-dinitrobenzoate derivatives can be characterized by other analytical techniques. Infrared (IR) spectroscopy of these esters shows unique spectra that can allow for the positive identification of the parent alcohol, even when melting points are very close. optica.org High-performance liquid chromatography (HPLC) is another powerful tool for the analysis of these derivatives, especially for complex mixtures or when dealing with very small quantities. oup.comsigmaaldrich.comoup.com The dinitrobenzoyl group acts as a strong chromophore, making the derivatives easily detectable by UV-Vis detectors. oup.com This is particularly advantageous for alcohols that lack a chromophore and are therefore difficult to detect directly. oup.comoup.com

The derivatization reaction is applicable to primary, secondary, and tertiary alcohols, although the reaction rate and yield may vary. mnstate.edu For instance, microwave-assisted green methods have been shown to work well for most primary alcohols, but with lower yields for secondary and tertiary alcohols. hansshodhsudha.com

| Alcohol | Melting Point of 3,5-Dinitrobenzoate Derivative (°C) |

| Methanol (B129727) | 107-109 |

| Ethanol | 91-92 |

| 1-Propanol | 73-74 |

| 2-Propanol | 122-123 |

| 1-Butanol | 64 |

| 2-Butanol | 75-76 |

| tert-Butanol | 142 |

Note: Melting points are approximate and can vary slightly based on the experimental conditions and purity of the sample.

Computational and Theoretical Studies on Methyl 3,4 Dinitrobenzoate Systems

Quantum Chemical Calculations and Spectroscopic Correlations

Quantum chemical calculations are fundamental to modern chemistry, offering deep insights into the behavior of molecules at the electronic level. For systems like methyl 3,4-dinitrobenzoate, these calculations are invaluable for correlating theoretical predictions with experimental spectroscopic data.

Density Functional Theory (DFT) has become a primary method for investigating the electronic structure of nitroaromatic compounds. scispace.com DFT calculations, often using functionals like B3LYP with various basis sets (e.g., 6-311++G), are employed to predict molecular geometries, vibrational frequencies, and electronic properties. scirp.org For related nitrobenzoate systems, DFT has been successfully used to obtain accurate geometries and vibrational frequencies, with calculated values showing good correlation with experimental data from FT-IR and FT-Raman spectroscopy. scirp.orgresearchgate.net

The electronic properties of this compound are dominated by the two strongly electron-withdrawing nitro groups on the benzene (B151609) ring. DFT calculations can quantify this effect by analyzing the distribution of electron density, molecular electrostatic potential (MEP), and frontier molecular orbitals (HOMO and LUMO). bohrium.com The HOMO-LUMO energy gap is a critical parameter for predicting a molecule's reactivity; a small gap, as is common in highly substituted nitroaromatics, suggests high reactivity. researchgate.net For instance, in a study on imidazolium (B1220033) 3,4-dinitrobenzoate, the calculated HOMO-LUMO energy gap was used to determine chemical hardness and softness, providing a quantitative measure of reactivity. researchgate.net These calculations reveal that the aromatic ring is highly electron-deficient, making it susceptible to nucleophilic attack, a key aspect of the reactivity of dinitrobenzoate esters.

Table 1: Predicted Electronic Properties of a Related Dinitrobenzoate System using DFT This table presents representative data for a dinitrobenzoate derivative to illustrate typical DFT outputs.

| Parameter | Calculated Value (eV) | Description |

|---|---|---|

| HOMO Energy | -7.89 | Energy of the Highest Occupied Molecular Orbital |

| LUMO Energy | -2.77 | Energy of the Lowest Unoccupied Molecular Orbital |

| Energy Gap (ΔE) | 5.12 | Indicator of chemical reactivity and stability |

| Chemical Hardness (η) | 2.56 | Resistance to change in electron distribution |

| Chemical Softness (S) | 0.195 | Reciprocal of hardness, indicates reactivity |

Data derived from a study on Imidazolium 3,4-Dinitrobenzoate. researchgate.net

Ab initio and correlated molecular orbital theories provide highly accurate methods for calculating the energetics of chemical reactions, including heats of formation and activation energies. numberanalytics.com These methods, while computationally more intensive than DFT, are often used as benchmarks. For example, high-level ab initio methods like the Gaussian-3 (G3) composite method, specifically G3(MP2)//B3LYP, have been used to calculate the standard molar enthalpies of formation for methyl nitrobenzoate isomers with high accuracy. researchgate.net A study combining experimental measurements with these calculations found a very good agreement between the theoretical and experimental gas-phase enthalpies of formation, validating the computational approach. researchgate.net

These calculations are crucial for understanding the thermodynamics of reactions involving this compound, such as hydrolysis or nucleophilic aromatic substitution. numberanalytics.com By computing the energies of reactants, products, and transition states, it is possible to construct a detailed potential energy surface for a given reaction. acs.org This information helps elucidate reaction mechanisms by identifying the most energetically favorable pathways.

Density Functional Theory (DFT) Applications for Electronic Structure and Reactivity Prediction

Molecular Dynamics Simulations in Reaction Pathway Elucidation

Molecular Dynamics (MD) simulations offer a way to study the time-dependent behavior of molecular systems, providing insights into reaction dynamics, conformational changes, and solvent effects. acs.orgweizmann.ac.il For reactions involving this compound, MD simulations can be used to explore the entire reaction pathway, from the initial approach of reactants to the formation of intermediates and final products.

MD simulations can complement static quantum chemical calculations by revealing the dynamic stability of proposed intermediates and transition states. acs.org In the context of nucleophilic aromatic substitution on dinitrobenzoate systems, MD can model the interaction of the ester with nucleophiles and solvent molecules, showing how these interactions stabilize or destabilize key structures along the reaction coordinate. researchgate.net For instance, simulations can track the formation and lifetime of a Meisenheimer complex, a crucial intermediate in the nucleophilic attack on the electron-deficient aromatic ring. acs.org

Conformational Analysis and Energetic Profiles of Dinitrobenzoate Esters

The reactivity and physical properties of dinitrobenzoate esters are influenced by their three-dimensional structure, particularly the orientation of the ester and nitro groups relative to the benzene ring. iucr.org Conformational analysis involves studying the different spatial arrangements (conformers) of a molecule and their relative energies. libretexts.org

For methyl dinitrobenzoate systems, rotation around the C(aryl)-C(carbonyl) and C(carbonyl)-O(ester) single bonds can lead to different conformers. researchgate.net Computational studies on related methyl nitrobenzoate isomers show that planar conformations, where the ester group is coplanar with the benzene ring, are generally the most stable due to favorable π-orbital overlap. iucr.orgresearchgate.net However, the presence of two adjacent nitro groups in the 3,4-position introduces steric and electronic effects that can influence the energetic profile. Theoretical calculations can map the potential energy surface as a function of the key dihedral angles, identifying the lowest energy conformers and the energy barriers between them. researchgate.net

Table 2: Torsional Angles in Dinitrobenzoate Esters Illustrative data from a study on methyl 3,5-dinitrobenzoate (B1224709), demonstrating the planarity of the molecule.

| Torsion Angle | Value (°) |

|---|---|

| O2—C1—C7—O1 | -1.1(2) |

| C6—C1—C7—O1 | 179.3(1) |

| C1—C7—O1—C8 | 179.3(1) |

Data sourced from a crystallographic and computational study on methyl 3,5-dinitrobenzoate. iucr.org

Computational Prediction of Reaction Intermediates and Transition Structures

A significant strength of computational chemistry is its ability to predict the structure and properties of transient species like reaction intermediates and transition states, which are often too short-lived to be observed experimentally. mdpi.com For reactions of this compound, particularly nucleophilic aromatic substitution (SNAr), computational methods are essential for characterizing the key intermediates.

The alkaline hydrolysis of dinitrobenzoate esters is a classic example where computation can illuminate complex mechanisms. Experimental studies on the related methyl 3,5-dinitrobenzoate have shown the formation of intensely colored, stable Meisenheimer complexes, which are intermediates resulting from the nucleophilic attack of a hydroxide (B78521) ion on the aromatic ring. acs.org Quantum chemical calculations can model the geometry and electronic structure of these intermediates, confirming their identity. Furthermore, these methods can locate the transition state structures that connect the reactants to the intermediates and the intermediates to the products, providing a complete picture of the reaction mechanism. nih.gov

Development of Structure-Reactivity Relationship Models and Predictive Tools

By systematically studying a series of related compounds, computational chemistry can help develop quantitative structure-activity relationship (QSAR) and structure-reactivity relationship models. These models correlate structural or electronic parameters (descriptors) with observed reactivity, allowing for the prediction of properties for new or untested compounds. epa.gov

For dinitrobenzoate esters and other nitroaromatic compounds, descriptors derived from DFT calculations—such as HOMO/LUMO energies, partial atomic charges, and electrostatic potential surfaces—can be used to build models that predict reactivity towards nucleophiles or reduction potential. mdpi.com For example, the rate of alkaline hydrolysis for a series of carboxylic acid esters can be modeled by considering electronic effects (e.g., the electron-withdrawing strength of substituents) and steric factors. epa.gov These predictive tools are valuable in fields ranging from synthetic chemistry, where they can guide reaction design, to environmental science, where they can predict the environmental fate of nitroaromatic compounds.

Spectroscopic Characterization Methodologies and Mechanistic Probes for Methyl 3,4 Dinitrobenzoate

Applications of Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, including methyl 3,4-dinitrobenzoate. Both proton (¹H) and carbon-13 (¹³C) NMR provide critical data for confirming the molecular structure and for probing the electronic environment of the nuclei within the molecule.

Proton (¹H) NMR for Mechanistic Elucidation and Intermediate Identification

Proton NMR spectroscopy serves as a powerful tool for tracking the progress of reactions and identifying intermediate species. researchgate.net In reactions involving this compound, changes in the chemical shifts and coupling patterns of the aromatic protons provide a real-time window into the transformation of reactants to products. For instance, in nitration reactions, the introduction of nitro groups onto a methyl benzoate (B1203000) precursor leads to significant downfield shifts of the aromatic protons due to the strong electron-withdrawing nature of the -NO₂ group. aiinmr.com

The aromatic region of the ¹H NMR spectrum of this compound is complex due to the asymmetry of the substitution pattern. It typically displays three distinct signals for the three aromatic protons. The integration of these signals confirms the presence of three protons on the benzene (B151609) ring. The methyl ester group appears as a sharp singlet, typically upfield from the aromatic signals. aiinmr.com By monitoring the disappearance of reactant signals and the appearance of product and intermediate signals over time, kinetic data can be extracted, and reaction mechanisms can be inferred. researchgate.netacs.org For example, the formation of reaction intermediates can be detected by the transient appearance of new sets of signals in the NMR spectrum. bham.ac.uk

Table 1: Representative ¹H NMR Data for Methyl Benzoate Derivatives Note: The following table provides illustrative data for related compounds to demonstrate the principles of NMR analysis. Actual chemical shifts for this compound may vary based on solvent and experimental conditions.

| Compound | Aromatic Protons (ppm) | Methyl Protons (ppm) |

| Methyl Benzoate | Multiplets in aromatic region | Singlet (~3.9 ppm) |

| Methyl 3-Nitrobenzoate | Multiplets in aromatic region (deshielded compared to methyl benzoate) | Singlet (~3.9 ppm) |

This interactive table is based on data found in the literature for related compounds. aiinmr.com

Carbon-13 (¹³C) NMR for Aromatic Ring and Ester Carbon Confirmation

Carbon-13 NMR spectroscopy is crucial for confirming the carbon skeleton of this compound. Due to the low natural abundance of the ¹³C isotope, spectra are typically acquired with proton decoupling, resulting in a spectrum where each unique carbon atom appears as a single line.

For this compound, the lack of symmetry means that all eight carbon atoms are chemically non-equivalent and should, in principle, produce eight distinct signals. aiinmr.com The six aromatic carbons resonate in the typical downfield region of approximately 120-150 ppm. libretexts.orgoregonstate.edu The carbons directly attached to the electron-withdrawing nitro groups (C-3 and C-4) are expected to be significantly deshielded and appear at the lower end of this range. The ester carbonyl carbon is highly deshielded and appears as a characteristic signal in the 160-170 ppm region. aiinmr.comlibretexts.org The methyl ester carbon is the most shielded, appearing upfield at around 53 ppm. aiinmr.com The identification of these key signals provides unambiguous confirmation of the aromatic ring and the ester functional group. cdnsciencepub.comresearchgate.net

Table 2: Typical ¹³C NMR Chemical Shift Ranges for Functional Groups in this compound

| Carbon Environment | Typical Chemical Shift (ppm) |

| Ester Carbonyl (C=O) | 170 - 185 |

| Aromatic Carbons (C-NO₂) | 140 - 150 |

| Aromatic Carbons (C-H, C-COOR) | 125 - 140 |

| Ester Methyl (O-CH₃) | 50 - 65 |

This interactive table is based on established chemical shift ranges. libretexts.orgoregonstate.edulibretexts.org

Vibrational Spectroscopy (IR, Raman) for Conformational and Bonding Analysis

Theoretical calculations, such as Density Functional Theory (DFT), are often used in conjunction with experimental spectra to perform detailed vibrational assignments. researchgate.netscirp.org For molecules like methyl 3-nitrobenzoate, studies have shown the existence of different rotational isomers (conformers) arising from rotation around the C(aromatic)–C(carbonyl) bond. researchgate.net IR spectroscopy can be used to identify and quantify the populations of these conformers in different solvents, providing insight into the molecule's conformational equilibrium. researchgate.net

Key vibrational bands for this compound include:

NO₂ Vibrations: Strong asymmetric and symmetric stretching bands, typically found around 1530 cm⁻¹ and 1350 cm⁻¹, respectively. These are characteristic and intense bands in the IR spectrum.

C=O Stretch: A strong band for the ester carbonyl stretching vibration, usually appearing in the region of 1720-1740 cm⁻¹.

C-O Stretch: Bands associated with the ester C-O stretching, found in the 1300-1100 cm⁻¹ region.

Aromatic C-H and C=C Vibrations: Aromatic C-H stretching vibrations appear above 3000 cm⁻¹, while C=C ring stretching vibrations occur in the 1600-1450 cm⁻¹ range. nepjol.infonih.gov

Raman spectroscopy provides complementary information, particularly for the symmetric vibrations of the nitro groups and the skeletal vibrations of the aromatic ring. scirp.org The analysis of these spectra allows for a comprehensive understanding of the molecule's bonding characteristics and preferred conformations.

UV-Vis Spectroscopy for Intermediate Detection and Kinetic Monitoring of Reactions

UV-Vis spectroscopy is a valuable technique for studying reactions involving this compound, particularly for monitoring reaction kinetics and detecting the formation of chromophoric intermediates. spectroscopyonline.com The method is based on the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species. numberanalytics.com

The aromatic nitro groups and the ester functionality in this compound constitute a chromophore that absorbs UV radiation. Any reaction that alters this chromophoric system, such as the formation of an intermediate or product with a different conjugation system, will result in a change in the UV-Vis spectrum. acs.org

This technique is particularly well-suited for:

Kinetic Monitoring: By following the change in absorbance at a specific wavelength corresponding to a reactant or product over time, the reaction rate can be determined. spectroscopyonline.com This allows for the calculation of rate constants and the elucidation of the reaction order. esrf.fr

Intermediate Detection: Many chemical reactions proceed through short-lived intermediates. If an intermediate has a distinct absorption spectrum, its formation and decay can be observed, providing crucial evidence for a proposed reaction mechanism. esrf.frpnas.org For example, stopped-flow UV-Vis spectroscopy can be employed to study fast reactions and characterize transient species with lifetimes in the millisecond range. pnas.org

Mass Spectrometry in Reaction Monitoring and Product Identification

Mass spectrometry (MS) is a highly sensitive analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is an essential tool for confirming the molecular weight of this compound and for identifying products and byproducts in reaction mixtures. researchgate.net

When coupled with a separation technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS), it becomes a powerful method for reaction monitoring. amazonaws.com The components of a reaction mixture are separated by the chromatograph before being introduced into the mass spectrometer for detection. This allows for the identification and quantification of individual components, even at trace levels. chromatographyonline.com

In the context of this compound, MS can be used to:

Confirm Product Identity: By determining the molecular ion peak, mass spectrometry provides direct confirmation of the molecular weight (226.14 g/mol ) of the synthesized compound. nih.gov

Identify Impurities and Byproducts: In synthetic preparations, MS can identify isomeric impurities or byproducts that may be difficult to distinguish by other means. amazonaws.com

Monitor Reaction Progress: By taking aliquots from a reaction at various time points, LC-MS or GC-MS can be used to track the disappearance of starting materials and the formation of products, providing a detailed profile of the reaction over time. jeol.com

Quantitative Analysis: Techniques like Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) provide high sensitivity and selectivity for quantifying specific compounds in complex mixtures, which is useful for determining reaction yields and purity. amazonaws.comacs.org

Research Applications and Derivatization Utility of Methyl 3,4 Dinitrobenzoate

Role as a Model Compound in Fundamental Organic Reaction Mechanism Studies

While its isomer, methyl 3,5-dinitrobenzoate (B1224709), is more frequently cited in studies of classic Meisenheimer complexes due to the meta-positioning of its nitro groups, methyl 3,4-dinitrobenzoate offers a unique platform for investigating different aspects of organic reaction mechanisms. Its asymmetry and the ortho/para relationship of its functional groups make it a valuable model for studying regioselectivity and electronic effects.

Key areas where this compound serves as an insightful model compound include:

Nucleophilic Aromatic Substitution (SNAr): The benzene (B151609) ring is highly activated towards nucleophilic attack due to the strong electron-withdrawing nature of the two nitro groups. Unlike the 3,5-isomer, the 3,4-substitution pattern presents two non-equivalent positions for potential nucleophilic attack, allowing researchers to study the regiochemical outcomes and kinetics of SNAr reactions. Investigating which nitro group exerts a dominant directing effect provides insight into the nuanced electronic interplay in polysubstituted aromatic systems.

Stepwise and Selective Reduction: The presence of two distinct nitro groups allows for the study of selective reduction reactions. Developing reagents or catalytic systems that can reduce one nitro group (e.g., the one at position 3) while leaving the other (at position 4) intact is a significant challenge in synthetic chemistry. This compound is an ideal substrate for testing the efficacy and selectivity of new catalytic hydrogenation protocols or chemical reductants.

Ester Hydrolysis in Electron-Poor Systems: The kinetics and mechanism of the hydrolysis of the methyl ester group are significantly influenced by the powerful electron-withdrawing effect of the dinitro-substituted ring. This makes the compound a useful model for quantifying the electronic impact of remote substituents on reaction rates at a carbonyl center.

The following table compares the utility of this compound with its more common isomer in mechanistic studies.

| Feature Comparison | This compound | Methyl 3,5-Dinitrobenzoate |

| Symmetry | Asymmetric | Symmetric (C2v) |

| Primary Mechanistic Study | Regioselectivity of SNAr, Selective Reduction | Meisenheimer Complex Formation, General SNAr Kinetics |

| Key Research Question | Which position is preferentially attacked by nucleophiles? Can one nitro group be reduced selectively? | What is the stability and structure of the σ-complex formed upon nucleophilic attack? |

Synthetic Precursor for Complex Aromatic Systems and Heterocyclic Compounds

The most significant application of this compound is its role as a versatile starting material for the synthesis of more complex molecules, particularly heterocyclic compounds. The dinitro functionality is a latent form of a diamine, which can be revealed through reduction and subsequently used to construct fused ring systems.

The primary synthetic pathway involves the reduction of both nitro groups to yield methyl 3,4-diaminobenzoate (B8644857) . This reduction is commonly achieved via catalytic hydrogenation, for instance, using palladium on carbon (Pd/C) as a catalyst in a solvent like methanol (B129727). google.com

This resulting ortho-phenylenediamine derivative is a cornerstone building block for a variety of heterocyclic systems, most notably benzimidazoles. The synthesis proceeds via the Phillips-Ladenburg reaction, which involves the condensation of the diamine with carboxylic acids or, more commonly, aldehydes. mdpi.com The reaction with an aldehyde, often in the presence of an oxidizing agent like sodium metabisulfite (B1197395) or in a high-boiling solvent such as nitrobenzene (B124822) or DMSO, leads to the formation of a 2-substituted benzimidazole (B57391) ring system. nih.govbas.bg

This multi-step transformation is summarized in the table below.

| Step | Reaction Type | Reagents and Conditions | Intermediate/Product |

| 1 | Reduction | H₂, 10% Pd/C, Methanol (CH₃OH) | Methyl 3,4-diaminobenzoate google.com |

| 2 | Cyclocondensation | R-CHO (Aldehyde), DMSO, 120-125 °C | Methyl 2-substituted-1H-benzimidazole-5-carboxylate bas.bg |

| 3 | Hydrolysis (Optional) | aq. NaOH, Reflux | 2-substituted-1H-benzimidazole-5-carboxylic acid bas.bg |

This synthetic route is highly valuable for producing libraries of benzimidazole derivatives for applications in medicinal chemistry and materials science, where these scaffolds are prevalent. mdpi.comnih.gov

Development of Novel Chemical Methodologies and Reagents

In the pursuit of new and more efficient chemical reactions, chemists rely on well-defined substrates to test and validate their hypotheses. This compound, with its multiple reactive sites and clear spectroscopic signatures, is a suitable candidate for the development and optimization of novel synthetic methodologies.

Its utility in this area includes:

Validation of Catalytic Systems: Asymmetric hydrogenation and selective functional group transformations are at the forefront of modern synthetic chemistry. A substrate like this compound is an excellent test case for new catalysts designed for the selective reduction of one of two similar functional groups. A successful catalyst would be able to generate methyl 3-amino-4-nitrobenzoate or methyl 4-amino-3-nitrobenzoate with high selectivity, a non-trivial transformation.

Probing New Reagents: The development of new reagents for reactions such as nitration, reduction, or nucleophilic substitution requires testing on a range of substrates to establish scope and limitations. The electron-poor nature of this compound makes it a challenging substrate for certain transformations (e.g., electrophilic substitution) but an ideal one for others (e.g., nucleophilic substitution), providing a robust test for new reagent efficacy.

Optimization of Reaction Conditions: Methodologies such as microwave-assisted synthesis or flow chemistry are often optimized using model reactions. The conversion of this compound to its diamine derivative or subsequent cyclization to a benzimidazole can serve as a benchmark reaction for comparing the efficiency of these modern techniques against traditional methods. nih.gov

While not a reagent itself in the traditional sense, its role as a benchmark substrate is crucial for advancing the tools available to synthetic chemists.

Future Research Directions and Emerging Methodologies for Dinitrobenzoate Chemistry

Exploration of Novel Catalytic Systems for Chemoselective Transformations of Dinitrobenzoates

The selective transformation of one nitro group in a dinitrobenzoate while leaving the other intact is a significant synthetic challenge. Researchers are actively exploring novel catalytic systems to achieve this chemoselectivity with high efficiency and under mild conditions.

One promising area of research is the use of supported metal catalysts . For instance, platinum catalysts supported on silica (B1680970) (Pt/SiO₂) have been shown to successfully hydrogenate various substituted nitroaromatics to the corresponding N-aryl hydroxylamines in excellent yields. rsc.org The key to achieving high selectivity is the addition of small amounts of amines, which promote the conversion of the nitroaromatic, and dimethyl sulfoxide, which inhibits the further hydrogenation of the hydroxylamine (B1172632) to an aniline (B41778). rsc.org

Bimetallic alloy nanoparticles are also emerging as effective catalysts. For example, alloying copper with gold nanoparticles can alter the reaction pathway of nitroaromatic hydrogenation. nih.govrsc.org This is attributed to electron transfer from gold to copper, which favors the formation of active Cu-H species and promotes a direct reduction route, avoiding undesired coupling products. nih.govrsc.org

Non-metal catalysts are gaining attention as environmentally friendly and cost-effective alternatives. Phosphorus-doped carbon nanotubes (P-CNTs) have demonstrated the ability to selectively reduce the nitro group to an amino group in the presence of other functional groups. rsc.org The unique structure of these catalysts facilitates the adsorption and activation of hydrogen molecules. rsc.org

Enzymatic catalysis offers a high degree of specificity. Nitroreductases, a class of enzymes found in bacteria, can catalyze the reduction of nitroaromatic compounds. nih.govoup.com For example, a nitroreductase from Lactobacillus plantarum has been shown to be chemoselective for the reduction of the 4-nitro group in dinitrobenzoates. nih.gov

The development of organocatalysts is another active area. For example, 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) has been shown to be an effective catalyst for a variety of organic transformations, often under mild conditions. tandfonline.com

The table below summarizes some of the novel catalytic systems being explored for the chemoselective transformation of dinitrobenzoates.

| Catalyst Type | Example | Transformation | Key Features |

| Supported Metal | Pt/SiO₂ with additives | Nitroaromatic to N-aryl hydroxylamine | High yield and selectivity under mild conditions. rsc.org |

| Bimetallic Nanoparticles | Au-Cu alloys | Nitroaromatic hydrogenation | Alters reaction pathway for direct reduction. nih.govrsc.org |

| Non-Metal | Phosphorus-doped carbon nanotubes (P-CNTs) | Selective nitro group reduction | Environmentally friendly and cost-effective. rsc.org |

| Biocatalyst | Nitroreductase from L. plantarum | Chemoselective reduction of 4-nitro group | High specificity. nih.gov |

| Organocatalyst | 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) | Various organic transformations | Mild reaction conditions. tandfonline.com |

Advanced In-Situ Spectroscopic Monitoring of Reaction Pathways

Understanding the intricate mechanisms of chemical reactions is crucial for optimizing conditions and controlling product formation. Advanced in-situ spectroscopic techniques allow researchers to observe reactions as they happen, providing real-time data on the formation and transformation of intermediates. acs.org

Surface-Enhanced Raman Spectroscopy (SERS) is a powerful tool for studying reactions occurring on the surface of metal nanoparticles. By depositing gold-copper alloy nanoparticles on a SERS-active gold core, researchers have been able to track the dynamic transformation of intermediate species during the hydrogenation of para-nitrothiophenol. nih.govrsc.org This technique provided direct spectroscopic evidence for the role of copper in regulating the reaction pathway. nih.govrsc.org

Fourier Transform Infrared (FTIR) Spectroscopy is another valuable in-situ technique. Diffuse Reflectance Infrared Fourier Transform Spectroscopy (DRIFTS) has been used to study the selective hydrogenation of halogenated nitroaromatics. ccspublishing.org.cn In-situ FTIR experiments have also been used to infer reaction pathways by monitoring the decrease in the concentration of nitrosobenzene (B162901) and the corresponding increase in the concentrations of phenylhydroxylamine and aniline during the reduction of nitroaromatics. rsc.org

Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed structural information about molecules in solution. 13C-NMR has been used in conjunction with other techniques to investigate the adsorption mechanisms of nitroaromatic compounds at clay minerals. acs.org

UV-Visible (UV/VIS) Spectroscopy can be used to monitor changes in the electronic structure of molecules during a reaction. This technique has been employed to study the interaction of nitroaromatic compounds with clay suspensions, revealing shifts in the absorption spectra upon adsorption. acs.org

The data obtained from these in-situ techniques are invaluable for elucidating reaction mechanisms and can be used to validate and refine the predictions made by computational models. The combination of advanced spectroscopy and theoretical calculations provides a powerful approach to understanding and controlling the chemistry of dinitrobenzoates.

Sustainable Synthesis Approaches for Dinitrobenzoate Derivatives

In line with the principles of green chemistry, there is a growing emphasis on developing sustainable methods for the synthesis of dinitrobenzoate derivatives. sciepub.comhansshodhsudha.com These approaches aim to reduce or eliminate the use of hazardous substances, improve energy efficiency, and minimize waste generation. sciepub.comhansshodhsudha.com

A significant focus has been on replacing traditional, hazardous reagents. For example, the conventional method for preparing 3,5-dinitrobenzoate (B1224709) derivatives involves converting 3,5-dinitrobenzoic acid to 3,5-dinitrobenzoyl chloride using reagents like phosphorus pentachloride (PCl₅) or thionyl chloride (SOCl₂). hansshodhsudha.comsciepub.com These reactions produce harmful byproducts such as phosphorus oxychloride (POCl₃), hydrochloric acid (HCl), and sulfur dioxide (SO₂). hansshodhsudha.comsciepub.com

Microwave-assisted organic synthesis (MAOS) has emerged as a key green technology. sciepub.comsciepub.comresearchgate.netrsc.org Microwave heating can significantly reduce reaction times, improve energy efficiency, and often allows for solvent-free conditions. sciepub.comrsc.org For the synthesis of 3,5-dinitrobenzoates, microwave irradiation allows for the direct reaction of the alcohol with 3,5-dinitrobenzoic acid, eliminating the need for the hazardous acid chloride intermediate. hansshodhsudha.comsciepub.comresearchgate.net This approach dramatically shortens the reaction time from 45-60 minutes to just 15-20 minutes. sciepub.com

The use of ionic liquids as alternative solvents is another important aspect of green synthesis. sciepub.com Ionic liquids are non-volatile and can often be recycled, reducing the environmental impact associated with volatile organic solvents. In the synthesis of 3,5-dinitrobenzoates, the ionic liquid (bmim)HSO₄ can be used as a catalyst and solvent under microwave conditions. sciepub.comsciepub.com

Catalytic methods that utilize more environmentally benign reagents are also being developed. The use of photocatalysis, which harnesses light energy to drive reactions, is a promising green approach for the reduction of nitroaromatics. rsc.org This technique can often proceed without the need for strong reducing agents. rsc.org

The table below highlights the comparison between conventional and sustainable methods for the synthesis of 3,5-dinitrobenzoate derivatives.

| Feature | Conventional Method | Sustainable (Microwave-assisted) Method |

| Reagents | 3,5-dinitrobenzoic acid, PCl₅ or SOCl₂, alcohol | 3,5-dinitrobenzoic acid, alcohol, (bmim)HSO₄ or H₂SO₄ |

| Byproducts | POCl₃, HCl, SO₂ | Minimal |

| Reaction Time | 45-60 minutes | 3-20 minutes |

| Energy Source | Conventional heating | Microwave irradiation |

| Solvent | Often requires organic solvents | Can be solvent-free or use ionic liquids |

The adoption of these sustainable practices not only reduces the environmental footprint of dinitrobenzoate synthesis but also often leads to more efficient and cost-effective processes.

Q & A

Q. What are the key synthetic routes for Methyl 3,4-dinitrobenzoate, and how is purity assessed?

this compound is synthesized via sequential nitration and esterification. A common method involves nitration of methyl benzoate derivatives under controlled conditions, followed by purification via recrystallization. Purity is assessed using melting point analysis (lit. range: 107–109°C) and spectroscopic techniques (e.g., NMR). Deviations in melting points (>2°C) indicate impurities, necessitating further purification .

Q. How is this compound utilized in derivatization for structural analysis?

The compound is a derivatizing agent for alcohols and phenols. Reacting hydroxyl-containing compounds with this compound forms stable esters, enabling structural elucidation via melting point comparison (e.g., tert-butyl alcohol derivative melts at 135–136°C). This method resolves ambiguities in identifying unknown alcohols/phenols .

Q. What spectroscopic techniques are critical for characterizing this compound?

- NMR : NMR reveals the methyl ester signal at ~4.07 ppm (sharp singlet). Isotopic labeling (e.g., deuterated methyl groups) aids in tracking reaction pathways .

- IR : Strong carbonyl (C=O) stretch at ~1720 cm and nitro group absorptions (~1530, 1350 cm) confirm functional groups.

- Mass Spectrometry : Molecular ion peak at m/z 226.14 (CHNO) .

Q. What safety protocols are essential when handling this compound?

Use PPE (nitrile gloves, safety goggles, lab coat) and work in a fume hood. Avoid inhalation/contact; wash thoroughly after handling. Contaminated gloves must be disposed of as hazardous waste .

Advanced Research Questions

Q. How do reaction conditions influence regioselectivity in nitration steps?

Regioselectivity during nitration is sensitive to temperature, nitrating agent (e.g., HNO/HSO), and steric effects. Computational modeling (DFT) predicts electron-deficient aromatic rings favor nitro group positioning. Contradictions in product ratios (e.g., para vs. meta substitution) arise from competing kinetic/thermodynamic pathways, requiring GC-MS or HPLC for resolution .

Q. What explains discrepancies in reported melting points of derivatives?

Variations in derivative melting points (e.g., n-butyl vs. sec-butyl dinitrobenzoates) stem from crystallinity differences, solvent impurities, or hygroscopicity. For example, tert-amyl derivatives show a 94–95°C range due to polymorphic forms. Standardizing recrystallization solvents (e.g., ethanol/water mixtures) minimizes such issues .

Q. How can this compound enhance drug delivery systems?

Encapsulation in nanoemulsions (e.g., 181 nm droplet size, PDI 0.30) improves bioavailability against Candida albicans. The compound’s nitro groups interact with fungal enzymes (e.g., cytochrome P450), as shown via molecular docking studies. Nanoemulsion efficacy is validated through MIC assays (0.27–1.10 mM) .

Q. What computational tools predict the mechanistic behavior of this compound?

- Molecular Dynamics (MD) : Simulates interactions in biological systems (e.g., binding to fungal ergosterol biosynthesis proteins).

- Density Functional Theory (DFT) : Calculates electron distribution in nitro groups, explaining reactivity in acyl transfer reactions.

- ADMET Models : Predict toxicity profiles, critical for preclinical studies .

Q. How does isotopic labeling (e.g., deuterium) aid in mechanistic studies?

Deuterated methyl groups () in NMR reduce signal overlap, enabling precise tracking of ester hydrolysis kinetics. For example, deuterated this compound shows a 94% isotopic purity, clarifying reaction intermediates .

Methodological Considerations

- Contradiction Analysis : Compare melting points across solvents (e.g., ethanol vs. acetone) to identify polymorphism.

- Data Validation : Cross-reference spectroscopic data with computational predictions (e.g., IR stretches vs. DFT-calculated vibrations).

- Scale-Up Challenges : Optimize nitration stoichiometry to avoid exothermic side reactions; use adiabatic calorimetry for safety .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.